1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole moiety linked to a pyrrolidine-2,5-dione structure through a propanoyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3-(1H-indol-3-yl)propanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to various pharmacological effects, including mood regulation and anxiolytic properties .
Comparison with Similar Compounds
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but lacks the propanoyl linkage, resulting in different biological activities.
N-hydroxysuccinimide ester of 3-(1H-indol-3-yl)propanoic acid: Shares the indole and propanoic acid moieties but differs in the ester linkage.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure and different biological functions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C15H14N2O4/c18-13-6-7-14(19)17(13)21-15(20)8-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2 |
InChI Key |
OCZQAHPMYJWZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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